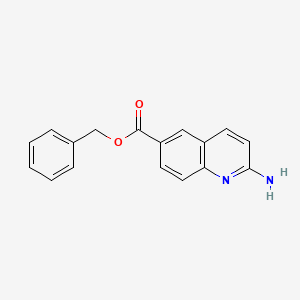

Benzyl 2-aminoquinoline-6-carboxylate

Description

The exploration of novel chemical entities with potential therapeutic applications is a cornerstone of medicinal chemistry. Within this field, certain molecular frameworks, often referred to as "privileged scaffolds," are of particular interest due to their ability to interact with a wide range of biological targets. The quinoline (B57606) ring system is one such scaffold, and its derivatives are the subject of extensive research. Benzyl (B1604629) 2-aminoquinoline-6-carboxylate serves as a valuable building block in the creation of these derivatives, facilitating the development of new compounds for investigation.

Chemical Profile of Benzyl 2-aminoquinoline-6-carboxylate

| Property | Value |

| CAS Number | 863492-35-7 molbase.com |

| Molecular Formula | C17H14N2O2 molbase.com |

| Molecular Weight | 278.305 g/mol molbase.com |

The quinoline scaffold, a fused bicyclic heteroaromatic system, is a fundamental structure in medicinal chemistry. nih.govbohrium.com Its prevalence is underscored by its presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.net Researchers are drawn to the quinoline nucleus for its versatile nature, which allows for the design and synthesis of novel and potent derivatives. bohrium.comorientjchem.org

The significance of the quinoline scaffold is evident in its incorporation into numerous commercially available drugs. bohrium.com These compounds span a wide array of therapeutic areas, demonstrating the scaffold's broad pharmacological potential. nih.gov The adaptability of the quinoline ring system allows for modifications that can enhance a compound's pharmacological properties, including its solubility, bioavailability, and selectivity. orientjchem.org

The diverse biological activities associated with quinoline derivatives include:

Anticancer nih.gov

Antibacterial nih.gov

Antimalarial rsc.org

Anti-inflammatory nih.gov

Antiviral nih.gov

Antioxidant bohrium.com

The continued exploration of quinoline-based compounds is a testament to their enduring importance in the quest for new therapeutic agents. orientjchem.orgnih.gov

Within the broader family of quinoline derivatives, those featuring a 2-amino group and a carboxylate at the 6-position are a specific area of interest for researchers. These functional groups provide reactive sites for further chemical modifications, enabling the synthesis of a diverse library of compounds. For instance, the synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester has been achieved through an efficient three-step process starting from the commercially available 6-quinolinecarboxylic acid. acs.org

Research into derivatives of the 2-aminoquinoline (B145021) core structure is ongoing, with various synthetic strategies being developed. researchgate.netnih.gov These methods aim to create novel molecules with potentially enhanced biological activities. The carboxylate group, in particular, offers a handle for creating amide or ester linkages, further expanding the chemical space that can be explored. Studies have investigated quinoline-6-carboxamides as potential antibacterial agents.

The development of new synthetic protocols for 2-aminoquinoline derivatives is a key focus, as it allows for the efficient production of these compounds for further study. rsc.org The ability to generate a variety of derivatives from a common intermediate like this compound is crucial for structure-activity relationship (SAR) studies, which aim to identify the chemical features responsible for a compound's biological effects.

Properties

IUPAC Name |

benzyl 2-aminoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c18-16-9-7-13-10-14(6-8-15(13)19-16)17(20)21-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFYVHYVYNIJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)N=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465195 | |

| Record name | Benzyl 2-aminoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863492-35-7 | |

| Record name | Benzyl 2-aminoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzyl 2 Aminoquinoline 6 Carboxylate and Functionalized Quinoline 6 Carboxylates

Strategic Approaches for Benzyl (B1604629) 2-aminoquinoline-6-carboxylate Synthesis

The large-scale synthesis of Benzyl 2-aminoquinoline-6-carboxylate requires efficient and reliable methods. A key strategic approach involves a multi-step sequence starting from readily available precursors. acs.orgacs.org

An effective three-step synthesis has been developed to produce this compound, commencing with the commercially available 6-Quinolinecarboxylic acid. acs.orgacs.org This process was designed to meet the demand for multi-kilogram quantities of the compound for drug development programs. acs.org

The synthesis pathway involves three main transformations:

Esterification: The initial step is the conversion of 6-Quinolinecarboxylic acid into its benzyl ester, Quinoline-6-carboxylic acid benzyl ester. This is achieved by reacting the starting acid with 1,1'-carbonyldiimidazole (B1668759) in ethyl acetate, followed by the addition of benzyl alcohol. acs.org

N-Oxidation: The resulting benzyl ester undergoes oxidation to form 1-Oxy-quinoline-6-carboxylic acid benzyl ester. This reaction is carried out using a combination of urea (B33335) hydrogen peroxide and phthalic anhydride (B1165640) in methylene (B1212753) chloride. acs.org This step is critical as the N-oxide intermediate is essential for the subsequent amination at the C-2 position. acs.org

Amination: The final step is the conversion of the quinoline (B57606) N-oxide to the target molecule, this compound. This transformation is accomplished through a novel and mild amination process. acs.orgacs.org

Table 1: Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Esterification | 6-Quinolinecarboxylic acid | 1,1'-Carbonyldiimidazole, Benzyl alcohol | Quinoline-6-carboxylic acid benzyl ester |

| 2. N-Oxidation | Quinoline-6-carboxylic acid benzyl ester | Urea hydrogen peroxide, Phthalic anhydride | 1-Oxy-quinoline-6-carboxylic acid benzyl ester |

| 3. Amination | 1-Oxy-quinoline-6-carboxylic acid benzyl ester | p-Toluenesulfonyl chloride, Ammonium (B1175870) chloride, Triethylamine | This compound |

The conversion of quinoline N-oxides to 2-aminoquinolines is a pivotal transformation in this synthetic sequence. acs.org Traditional methods often present safety and reliability issues, particularly at a large scale. acs.orgacs.org A key development in this area is a novel and exceptionally mild procedure that avoids hazardous reagents. acs.org

This improved method involves activating the N-oxide with p-toluenesulfonyl chloride (TsCl) in methylene chloride. acs.org This activated intermediate is then added to a buffered system consisting of ammonium chloride and triethylamine. acs.orgacs.org This specific combination facilitates the amination at the C-2 position under controlled and safe conditions, effectively overcoming the limitations of previous methods that used gaseous ammonia (B1221849) or ammonium hydroxide. acs.orgacs.org This approach represents a significant advancement for the practical, large-scale synthesis of 2-aminoquinoline (B145021) derivatives. acs.org Other research also highlights the utility of TsCl in promoting reactions on quinoline N-oxides, such as thiolation and sulfonylation, demonstrating its versatility in activating the quinoline ring for nucleophilic attack at the C2 position. nih.govrsc.org

Modern Green Chemistry Protocols for Quinoline Carboxylate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including quinolines, to develop more environmentally friendly and efficient processes. acs.orgacs.org These modern protocols focus on minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient techniques. rsc.org

A significant goal in green chemistry is to reduce or eliminate the use of volatile and hazardous organic solvents. researchgate.net For quinoline synthesis, several solvent-free and catalyst-free methods have been developed.

Solvent-Free Reactions: The Friedländer synthesis, a classic method for producing quinolines, has been adapted to solvent-free conditions. nih.gov For instance, the condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds can be performed by heating the neat reactants, often yielding polysubstituted quinolines in high yields (85–96%) with short reaction times (15–60 minutes). nih.gov The use of Brønsted acid-functionalized graphitic carbon nitride has also proven effective for the Friedländer synthesis under solvent-free conditions. nih.gov

Catalyst-Free Reactions: Certain quinoline syntheses can proceed efficiently without any catalyst. One such example involves the reaction of a carbaldehyde with a substituted aniline (B41778) at room temperature, which provides the quinoline product in excellent yield with a short reaction time. rsc.org Metal-free approaches, in general, are advantageous as they avoid potential metal contamination in the final product and reduce waste. rsc.org

Nanocatalysts offer a promising alternative for the efficient synthesis of quinolines due to their high surface area, enhanced catalytic activity, and recyclability. nih.govacs.org Their use addresses many shortcomings of traditional catalysts, such as harsh reaction conditions and difficulty in recovery. nih.govacs.org

Various metal-based nanoparticles have been employed in quinoline synthesis. Iron-based nanocatalysts, such as Fe₃O₄ nanoparticles, are particularly common. nih.gov For example, Fe₃O₄ nanoparticles supported by perylene (B46583) bisimide have been used to catalyze the synthesis of quinoline derivatives. nih.gov In another application, ionically tagged magnetic nanoparticles with a urea linker were used to catalyze the preparation of 2-aryl-quinoline-4-carboxylic acids. acs.org These catalysts can often be easily recovered using an external magnet and reused multiple times without a significant loss of activity, aligning with green chemistry principles. nih.gov

Table 2: Examples of Nanocatalyst-Mediated Quinoline Synthesis

| Nanocatalyst | Reaction Type | Conditions | Yield | Source |

| Fe₃O₄@SiO₂–SO₃H | Four-component condensation | Ultrasonic irradiation, Ethanol (B145695) | High | nih.gov |

| Cu-IRMOF-3/PSTA | Domino reaction | 80 °C, CH₃CN | 85–96% | nih.gov |

| Fe₃O₄ NP-cell | Three-component reaction | Reflux, Water | 88–96% | nih.gov |

| Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride | Doebner reaction | Optimized conditions | High | acs.org |

The use of non-conventional energy sources like microwave and light irradiation is a cornerstone of modern green organic synthesis. researchgate.net

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has become a popular tool for synthesizing quinolines. researchgate.netbenthamdirect.com Microwave heating is rapid and uniform, which often leads to significantly reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netnih.govacs.orgnih.gov For example, the Gould-Jacobs reaction to synthesize ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate was successfully performed using a microwave reactor, achieving a 53% yield in just one hour. nih.gov Many multi-component reactions for synthesizing complex quinoline-based hybrids are performed under microwave irradiation, often completing in minutes rather than hours. acs.org

Light Irradiation: Photocatalysis, using light as an energy source, represents another green avenue for chemical synthesis. While less commonly cited for quinoline carboxylates specifically in the provided context, it is a recognized green technique that can promote organic reactions under mild conditions, often at room temperature, thereby reducing energy consumption. researchgate.net

Transition Metal-Catalyzed Functionalization of Quinoline Derivatives

Transition metal catalysis offers powerful tools for the precise functionalization of the quinoline core, enabling the introduction of various substituents with high regioselectivity. These methods are pivotal for elaborating the quinoline skeleton after its initial formation.

Direct C-H activation has emerged as a step-economical and atom-economical strategy for modifying quinoline derivatives. nih.gov This approach avoids the need for pre-functionalized substrates, such as halogenated or organometallic quinolines. Transition metals like palladium, rhodium, and iridium are commonly employed to catalyze the selective cleavage of C-H bonds, often directed by a coordinating group within the substrate. researchgate.netacs.org

The nitrogen atom in the quinoline ring can act as an endogenous directing group, typically favoring functionalization at the C2 or C8 position. For instance, the formation of a five-membered metallacycle intermediate is a common mechanism for directing functionalization to the C8 position, particularly when the quinoline nitrogen is oxidized to an N-oxide. acs.org This strategy has been successfully used for C-C bond formations, including arylations and alkylations. acs.org The general mechanism involves coordination of the metal to the quinoline nitrogen, followed by C-H bond cleavage to form a metallacyclic intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination yields the functionalized product and regenerates the catalyst. nih.gov

Key research findings in this area demonstrate the versatility of various catalytic systems for achieving regioselective functionalization. The choice of metal, ligand, and oxidant is crucial in controlling the site-selectivity and efficiency of the reaction.

| Catalyst System | Directing Group | Position Functionalized | Type of Functionalization | Reference |

| Palladium (Pd) | N-oxide | C8 | Arylation | acs.org |

| Rhodium (Rh) | N-oxide | C8 | Alkenylation | researchgate.net |

| Iridium (Ir) | Amide | C8 | Borylation | acs.org |

| Palladium (Pd) | Pyridyl | C2 | Arylation | nih.gov |

Oxidative annulation is a powerful strategy for constructing the quinoline ring system from simpler acyclic precursors. sciprofiles.com These reactions often involve the transition metal-catalyzed coupling of anilines with other components like alkynes or alcohols, followed by an intramolecular cyclization and oxidation sequence to form the aromatic quinoline core. mdpi.comresearchgate.net This approach is highly convergent and allows for the rapid assembly of complex, polysubstituted quinolines.

Rhodium(III)-catalyzed oxidative annulation, for example, can achieve the synthesis of quinolines through a cascade C-H activation of pyridines with alkynes, using an oxidant like copper(II) acetate. snnu.edu.cn Similarly, palladium catalysts are widely used in oxidative annulation reactions. For instance, the palladium-catalyzed reaction of anilines with allyl alcohols can produce functionalized 2-substituted quinolines. mdpi.com The oxidant plays a critical role, not only in the final aromatization step but often in regenerating the active catalytic species. snnu.edu.cn

Cross-coupling reactions, while distinct from C-H activation, are also fundamental in functionalizing pre-formed quinoline rings, particularly those bearing a halide or triflate group. However, the focus here is on methods that build or directly functionalize the core via oxidative processes.

| Catalyst | Reactants | Oxidant | Product Type | Reference |

| Rhodium(III) | Pyridine, Alkyne | Cu(OAc)₂ | Substituted Quinolines | snnu.edu.cn |

| Palladium(II) | Aniline, Allyl Alcohol | O₂ | 2-Substituted Quinolines | mdpi.com |

| Cobalt(III) | Aniline, Alkyne | Ag₂CO₃ | Substituted Quinolines | organic-chemistry.org |

| Copper(I) | N-arylglycine derivative, Olefin | K₂S₂O₈ | Quinoline dicarboxylate | mdpi.com |

Multicomponent Reaction Approaches for Advanced Quinoline Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single, one-pot operation to form a complex product that incorporates atoms from all starting materials. researchgate.netrsc.org This approach offers significant advantages, including operational simplicity, high atom economy, and the ability to generate diverse molecular libraries rapidly. researchgate.net Several classic and modern MCRs are employed for the synthesis of the quinoline scaffold.

Prominent examples include the Friedländer, Doebner-von Miller, and Povarov reactions. nih.gov The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The Doebner-von Miller reaction is a variation that uses anilines, α,β-unsaturated carbonyl compounds, and a Lewis acid catalyst. The Povarov reaction is a [4+2] cycloaddition between an aniline, an aldehyde, and an electron-rich alkene or alkyne to form tetrahydroquinolines, which can then be oxidized to quinolines. nih.gov

These MCRs provide access to a wide range of substituted quinolines by simply varying the starting components. For instance, a titanium-catalyzed three-component coupling of anilines, alkynes, and isocyanides can generate intermediates that, upon treatment with acid, cyclize to form diverse quinoline derivatives in a one-pot procedure. acs.org

| Reaction Name | Reactants | Catalyst/Conditions | Key Features | Reference |

| Friedländer Synthesis | 2-Aminoaryl ketone, Methylene carbonyl | Acid or Base | Forms quinoline ring directly | nih.gov |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Lewis Acid (e.g., H₂SO₄) | Tolerates a wide range of anilines | nih.gov |

| Povarov Reaction | Aniline, Aldehyde, Alkene/Alkyne | Lewis or Brønsted Acid | [4+2] cycloaddition mechanism | researchgate.netnih.gov |

| Ti-Catalyzed MCR | Aniline, Alkyne, Isocyanide | TiCl₄, then Acid | One-pot access to diverse quinolines | acs.org |

Advanced Spectroscopic and Structural Characterization of Benzyl 2 Aminoquinoline 6 Carboxylate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Applications

One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms present in a molecule.

¹H NMR: The proton NMR spectrum of Benzyl (B1604629) 2-aminoquinoline-6-carboxylate would exhibit distinct signals for the protons on the quinoline (B57606) core, the benzyl group, and the amino group. The aromatic protons of the quinoline ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. molbase.com The chemical shifts and coupling patterns (doublets, triplets, etc.) would allow for the assignment of each proton on the quinoline skeleton. The five protons of the benzyl group would show signals corresponding to the ortho, meta, and para positions, typically between δ 7.3 and 7.5 ppm. The benzylic methylene (B1212753) protons (-CH₂-) would likely appear as a singlet around δ 5.4 ppm. The protons of the amino (-NH₂) group would present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum of Benzyl 2-aminoquinoline-6-carboxylate would show distinct signals for each of the unique carbon atoms. The carbonyl carbon of the ester group is expected to be the most downfield signal (around δ 165-175 ppm). The carbons of the quinoline ring would resonate in the aromatic region (δ 110-160 ppm). The benzylic carbon and the carbons of the phenyl ring would also appear in characteristic regions of the spectrum. The specific chemical shifts are sensitive to the electronic effects of the substituents (the amino and carboxylate groups).

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms. In this compound, two nitrogen signals would be expected: one for the quinoline ring nitrogen and one for the exocyclic amino group. The chemical shift of the quinoline nitrogen would be characteristic of a pyridine-like nitrogen (δ 230-330 ppm referenced to CH₃NO₂). The amino group nitrogen would appear in the typical range for primary aromatic amines. Isotopic labeling with ¹⁵N would be necessary for practical detection due to the low natural abundance of this isotope.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline H-3 | 7.0 - 7.2 | 115 - 120 |

| Quinoline H-4 | 8.0 - 8.2 | 138 - 142 |

| Quinoline H-5 | 8.1 - 8.3 | 125 - 130 |

| Quinoline H-7 | 7.8 - 8.0 | 128 - 132 |

| Quinoline H-8 | 7.5 - 7.7 | 120 - 125 |

| Amino (-NH₂) | Variable (broad) | - |

| Benzyl (-CH₂-) | 5.3 - 5.5 | 65 - 70 |

| Benzyl (Ar-H) | 7.3 - 7.5 | 127 - 130 |

| Carbonyl (C=O) | - | 165 - 170 |

| Quinoline C-2 | - | 155 - 160 |

| Quinoline C-6 | - | 130 - 135 |

| Quinoline C-8a | - | 145 - 150 |

| Quinoline C-4a | - | 120 - 125 |

Advanced Multidimensional NMR Techniques for Connectivity Analysis

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning NMR signals and establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, primarily those on adjacent carbon atoms (vicinal coupling). This would be crucial for tracing the proton connectivity around the quinoline and benzyl rings, confirming the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is invaluable for establishing connectivity across quaternary carbons (like the carbonyl carbon and the substituted carbons of the quinoline ring). For instance, correlations from the benzylic protons to the carbonyl carbon and the ipso-carbon of the phenyl ring would confirm the benzyl ester moiety. molbase.com

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. This can provide information about the 3D structure and conformation of the molecule. For example, NOE correlations between the H-5 proton of the quinoline ring and the -NH proton could confirm the orientation of the amino group.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

For this compound (C₁₇H₁₄N₂O₂), the expected exact mass can be calculated. HRMS would be used to confirm this elemental composition with high accuracy, distinguishing it from other molecules with the same nominal mass. The mass spectrum would show a prominent molecular ion peak [M]⁺ or, more likely, a protonated molecule peak [M+H]⁺ in techniques like Electrospray Ionization (ESI).

Common fragmentation pathways would likely involve the loss of the benzyl group or the cleavage of the ester bond, leading to characteristic fragment ions that can be used to confirm the structure. For instance, a major fragment would correspond to the 2-aminoquinoline-6-carboxylic acid cation after the loss of the benzyl radical.

Infrared (IR) and Electronic Absorption Spectroscopy (UV-Vis) Characterization

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would display several characteristic absorption bands.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino group) | Stretching | 3300 - 3500 (two bands) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic -CH₂-) | Stretching | 2850 - 2960 |

| C=O (Ester) | Stretching | 1710 - 1730 |

| C=N, C=C (Quinoline) | Stretching | 1500 - 1650 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| C-N (Amino) | Stretching | 1250 - 1350 |

The precise position of the C=O stretch can give clues about conjugation with the quinoline ring system. The N-H stretching region can indicate the extent of hydrogen bonding.

Electronic Absorption (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Quinoline and its derivatives are known to be chromophoric and exhibit characteristic absorption spectra. The spectrum of this compound in a solvent like ethanol (B145695) or methanol would be expected to show multiple absorption bands in the UV and possibly the near-visible region, arising from π-π* transitions within the extended aromatic system. The presence of the amino group (an auxochrome) and the carboxylate group can cause shifts in the absorption maxima (λmax) compared to unsubstituted quinoline.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Conformation: The orientation of the benzyl group relative to the quinoline ring system.

Crystal Packing: How the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding (e.g., involving the amino group) and π-π stacking between the aromatic rings.

For example, analysis of related quinoline carboxylate structures reveals that the carboxylate group is often slightly twisted out of the plane of the quinoline ring. The crystal structure would also reveal if the quinoline ring system itself is perfectly planar.

Electrochemical Characterization of Quinoline Derivatives

Electrochemical techniques, such as cyclic voltammetry (CV), can be used to study the redox properties of molecules—their ability to be oxidized or reduced. The electrochemical behavior of quinoline derivatives is influenced by the nature and position of substituents on the ring.

The 2-aminoquinoline (B145021) core of this compound contains both electron-donating (amino) and electron-withdrawing (ester) groups, which would influence its redox potentials. The amino group generally makes the aromatic system easier to oxidize. CV experiments would likely reveal one or more oxidation peaks corresponding to the removal of electrons from the π-system, potentially involving the amino group. Reduction processes, corresponding to the addition of electrons to the quinoline π-system, may also be observable at negative potentials. The exact potentials would depend on the solvent, supporting electrolyte, and electrode material used in the experiment.

Computational and Theoretical Studies on Benzyl 2 Aminoquinoline 6 Carboxylate and Quinoline Based Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely applied to quinoline-based systems to determine optimized geometries, analyze molecular orbitals, and predict various chemical properties. nih.govresearchgate.net DFT calculations are instrumental in understanding the relationship between a molecule's structure and its stability and reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govrsc.org

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap suggests the molecule is more reactive and polarizable. rsc.org For quinoline (B57606) and its derivatives, DFT calculations at levels like B3LYP/6–31+G(d,p) are used to determine these energies. scirp.org For instance, the parent quinoline molecule has a calculated HOMO-LUMO gap of approximately 4.83 eV. scirp.org Studies on various substituted quinolines show how different functional groups modulate this gap; for example, certain chloro- and hydroxyl-substituted quinolines exhibit gaps ranging from 4.08 eV to 4.81 eV, indicating significant stability. arabjchem.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| 8-hydroxy-2-methyl quinoline | -8.475 | -5.218 | 3.257 | arabjchem.org |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -7.346 | -5.032 | 2.314 | arabjchem.org |

| Antibacterial Quinoline Derivative C | -0.2183 | -0.0574 | 0.1609 | researchgate.netuobaghdad.edu.iq |

| Antibacterial Quinoline Derivative E | -0.2079 | -0.0779 | 0.130 | researchgate.netuobaghdad.edu.iq |

DFT and its time-dependent extension (TD-DFT) are highly effective for predicting spectroscopic parameters, which aids in the structural characterization of novel compounds. nih.govyoutube.com These computational methods can calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). scirp.orgarabjchem.orgproquest.com

For quinoline derivatives, theoretical calculations of vibrational spectra often show good agreement with experimental data, allowing for precise assignment of vibrational modes, such as C=C, C=N, and C–N stretching within the quinoline ring. arabjchem.org Similarly, calculated ¹H and ¹³C NMR spectra for quinoline-betulin hybrids have been shown to reproduce experimental results well, confirming structural assignments. mdpi.com TD-DFT calculations are used to predict UV-Vis absorption wavelengths (λmax) by calculating the electronic transition energies from the ground state to various excited states. scirp.orgproquest.com For the parent quinoline molecule, TD-DFT calculations have predicted major electronic transitions that align with the experimental spectrum. scirp.org

| Spectroscopic Parameter | Compound System | Experimental Value | Calculated Value | Computational Method | Reference |

|---|---|---|---|---|---|

| IR Frequency (C=C stretch) | Quinoline Derivative | 1563 cm⁻¹ | 1568 cm⁻¹ | DFT | arabjchem.org |

| IR Frequency (C=N stretch) | Quinoline Derivative | 1500 cm⁻¹ (Raman) | 1527 cm⁻¹ | DFT | arabjchem.org |

| ¹³C NMR Chemical Shift (C2) | Phenyl quinoline-2-carboxylate | 159.8 ppm | 160.6 ppm | B3LYP/cc-pVQZ | researchgate.net |

| UV-Vis λmax | Quinoline | ~312 nm | 311.99 nm | TD-DFT/B3LYP/6-31+G(d,p) | scirp.org |

Mechanistic Investigations of Chemical Transformations

Computational chemistry is a vital tool for elucidating the mechanisms of complex organic reactions. By mapping potential energy surfaces, researchers can identify transition states, intermediates, and the most favorable reaction pathways for the synthesis and modification of quinoline derivatives.

DFT calculations allow for the detailed exploration of reaction mechanisms by locating and characterizing the energies of reactants, transition states (TS), and products. mdpi.com This analysis provides critical information about the reaction's feasibility and kinetics, with the energy barrier (activation energy) determined by the energy difference between the reactant and the transition state. rsc.org

For reactions like the Friedländer synthesis, which is a classic method for preparing quinolines from a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, two main pathways are proposed. wikipedia.orgorganic-chemistry.org One pathway involves an initial aldol (B89426) addition followed by condensation and cyclization, while the other begins with the formation of a Schiff base. wikipedia.org DFT studies can model the energy profiles of both pathways to determine which is more favorable under specific catalytic conditions. nih.gov For example, a study on a Nef-type rearrangement and subsequent cyclization to form a pyrrolidinedione derivative showed that while the final cyclization step had a low energy barrier (11.9 kJ mol⁻¹), a preceding tautomerization step presented a much higher barrier (178.4 kJ mol⁻¹), identifying it as the rate-limiting step. rsc.org

Many reactions, including the synthesis of substituted quinolines, can yield multiple isomers. Predicting the regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of bonds) is crucial for efficient synthesis. rsc.org Computational models can predict these outcomes by comparing the activation energies of the transition states leading to the different possible products. mdpi.comresearchgate.net The pathway with the lowest energy barrier is the one that is kinetically favored, leading to the major product. mdpi.com

In electrophilic aromatic substitution on heteroaromatic systems like quinoline, DFT-based models can predict the most likely site of substitution. acs.org This is often achieved by analyzing local nucleophilicity indices or the distribution of the HOMO, which indicates the most electron-rich and therefore most nucleophilic positions. acs.org For 1,3-dipolar cycloaddition reactions used to synthesize quinazolinone–isoxazoline hybrids, DFT calculations correctly predicted the formation of a single 3,5-disubstituted regioisomer, which was consistent with experimental findings. mdpi.com These predictive capabilities are invaluable for designing synthetic routes that maximize the yield of the desired product. researchgate.net

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is especially important in medicinal chemistry for understanding how a potential drug molecule (ligand), such as a quinoline derivative, interacts with a biological target, typically a protein or enzyme. nih.govresearchgate.net

Docking simulations place the ligand into the active site of the target protein and calculate a "docking score," which estimates the binding affinity, often expressed in kcal/mol. uobaghdad.edu.iq A more negative score typically indicates a stronger, more favorable binding interaction. uobaghdad.edu.iq The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

For quinoline-based systems, docking studies have been widely used to explore their potential as therapeutic agents. For example, derivatives have been docked into the active sites of targets like HIV reverse transcriptase, various cancer-related kinases, and bacterial enzymes. uobaghdad.edu.iqnih.govnih.gov In one study, a series of quinoline derivatives were docked against the HIV reverse transcriptase protein (PDB ID: 4I2P), with the most promising compound achieving a docking score of -10.67 kcal/mol, indicating strong binding affinity. nih.gov Another study investigating quinoline-3-carboxamide (B1254982) derivatives as kinase inhibitors found that the compounds showed significantly better docking scores against the target ATM kinase compared to other related kinases, suggesting selectivity. mdpi.com These computational insights are crucial for guiding the rational design and optimization of new, more potent, and selective drug candidates. mdpi.com

| Quinoline Derivative | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative (Compd. 17) | P-glycoprotein | 6C0V | -9.22 | Not specified | nih.gov |

| Pyrimidine-containing quinoline (Compd. 4) | HIV Reverse Transcriptase | 4I2P | -10.675 | Not specified | nih.gov |

| Antibacterial Quinoline Derivative C | E. coli Gyrase B | Not specified | -8.562 | Not specified | uobaghdad.edu.iq |

| Quinoline-3-carboxamide derivative (Compd. 6f) | ATM Kinase | Not specified | -9.563 | Not specified | mdpi.com |

| Cabozantinib-like derivative | c-Met Kinase | Not specified | Not specified | Tyr1159, Met1160 | nih.gov |

Advanced Research Applications of Benzyl 2 Aminoquinoline 6 Carboxylate and Quinoline Derived Scaffolds

Utilization in Homogeneous and Heterogeneous Catalysis

Quinoline (B57606) derivatives have emerged as powerful tools in the field of catalysis, contributing to both homogeneous and heterogeneous systems. Their ability to act as ligands for transition metals and as organocatalysts themselves has led to the development of novel and efficient chemical transformations.

Design and Application of Quinoline-Based Ligands for Transition Metal Complexes in Catalysis

The design of ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. Quinoline-based ligands are particularly effective due to their tunable steric and electronic properties. The nitrogen atom in the quinoline ring provides a strong coordination site for metal centers, while modifications to the quinoline scaffold can influence the catalyst's performance.

Researchers have successfully employed quinoline-based ligands in a variety of catalytic reactions. For instance, 8-aminoquinoline (B160924) has been utilized as a directing group in cobalt-catalyzed sp2 C-H bond alkenylation, demonstrating excellent functional group tolerance with both internal and terminal alkynes. nih.gov This approach allows for the direct functionalization of C-H bonds, a significant advancement in synthetic efficiency. nih.govrsc.org Similarly, quinoline-based ligands have been instrumental in palladium-catalyzed C-H chlorination of untethered carboxylic acids, where the ligand facilitates the reaction through hydrogen bonding interactions. researchgate.net

The versatility of quinoline ligands extends to their ability to stabilize transition metals in various oxidation states, which is a key factor in many catalytic cycles. nih.gov The development of chiral quinoline-containing ligands has also opened up avenues for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.

Table 1: Applications of Quinoline-Based Ligands in Transition Metal Catalysis

| Catalytic Reaction | Transition Metal | Role of Quinoline Ligand | Reference |

|---|---|---|---|

| sp2 C-H Bond Alkenylation | Cobalt | Directing Group | nih.gov |

| C-H Chlorination | Palladium | Substrate Activation via H-bonding | researchgate.net |

Development of Organocatalytic Systems

Beyond their role as ligands, quinoline derivatives can function as organocatalysts, offering a metal-free alternative for various chemical transformations. This approach is particularly attractive from a green chemistry perspective, as it often avoids the use of toxic and expensive heavy metals.

One notable application is the use of thiourea-functionalized quinoline derivatives in the transfer hydrogenation of other quinolines. researchgate.net In these systems, the quinoline moiety can participate in hydrogen bonding interactions, activating the substrate for reduction. This method has proven effective for a wide range of 2-substituted quinolines, yielding 1,2,3,4-tetrahydroquinolines in good to excellent yields. researchgate.net

The development of bifunctional organocatalysts, where a quinoline scaffold is combined with another catalytic group like an amine or thiourea, has led to highly efficient and stereoselective reactions. researchgate.net These catalysts operate through a synergistic activation mechanism, utilizing multiple non-covalent interactions to control the reaction pathway. researchgate.net The modular nature of these systems allows for fine-tuning of the catalyst structure to achieve optimal performance for specific applications, such as asymmetric C-C, C-N, and C-S bond-forming reactions. researchgate.net

Development of Quinoline-based Fluorescent Probes and Chemosensors

The inherent fluorescence of the quinoline scaffold has made it a popular building block for the creation of fluorescent probes and chemosensors. nanobioletters.comcrimsonpublishers.com These molecular tools are designed to detect and quantify specific analytes, such as metal ions or changes in pH, with high sensitivity and selectivity. crimsonpublishers.comnih.gov

Design Principles for Tunable Photophysical Properties

A key advantage of quinoline-based fluorophores is the ability to rationally tune their photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. This is achieved through strategic chemical modifications of the quinoline core. nih.govnih.gov

A modular design approach is often employed, where different functional domains are incorporated into the quinoline scaffold to control specific properties. nih.gov These domains can influence the molecule's polarization, tune its photophysical characteristics, and introduce structural diversity for various applications. nih.govnih.gov For example, the introduction of electron-donating or electron-withdrawing groups at different positions on the quinoline ring can significantly alter the energy levels of the molecule's frontier orbitals, leading to predictable shifts in the fluorescence emission. nih.gov

This design flexibility allows for the creation of probes with tailored properties for specific applications, such as probes that are sensitive to their local environment (solvatochromic) or that respond to changes in pH. nih.govnih.gov The ability to generate libraries of quinoline-based fluorescent molecules and screen them for desired photophysical features has accelerated the discovery of novel probes for live-cell imaging and other applications. nih.gov

Fluorescence Sensing Mechanisms (e.g., Twisted Intramolecular Charge Transfer, Photo-Induced Electron Transfer, Chelation-Enhanced Fluorescence)

Quinoline-based fluorescent sensors operate through a variety of mechanisms to produce a detectable signal upon interaction with an analyte. Understanding these mechanisms is crucial for the rational design of new and improved probes.

Chelation-Enhanced Fluorescence (CHEF) is a common mechanism where the binding of a metal ion to the quinoline probe restricts intramolecular rotations or vibrations, leading to a significant increase in fluorescence intensity. nanobioletters.comresearchgate.net Many quinoline-based probes for metal ions like Zn²⁺ and Cd²⁺ operate via the CHEF mechanism. nanobioletters.comresearchgate.net

Photo-Induced Electron Transfer (PET) is another important sensing mechanism. In the "off" state, the fluorescence of the quinoline fluorophore is quenched by an electron transfer process from a nearby donor group. researchgate.net Upon binding of the target analyte, this PET process is inhibited, resulting in a "turn-on" fluorescence response. researchgate.netresearchgate.net

Twisted Intramolecular Charge Transfer (TICT) can also be exploited in the design of fluorescent probes. In the excited state, these molecules can undergo a conformational change to a non-emissive twisted state. The presence of an analyte can stabilize the planar, emissive state, leading to an enhancement of fluorescence.

Other mechanisms such as Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) have also been utilized in the design of quinoline-based probes, often in combination with other mechanisms to achieve highly sensitive and selective detection. arabjchem.org

Table 2: Fluorescence Sensing Mechanisms in Quinoline-Based Probes

| Mechanism | Description | Example Analyte | Reference |

|---|---|---|---|

| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding restricts molecular motion, increasing fluorescence. | Zn²⁺, Cd²⁺ | nanobioletters.comresearchgate.netresearchgate.net |

| Photo-Induced Electron Transfer (PET) | Analyte binding inhibits a fluorescence-quenching electron transfer process. | Zn²⁺ | researchgate.netresearchgate.net |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Analyte interaction modulates the proton transfer process, affecting fluorescence. | Zn²⁺ | arabjchem.org |

Applications in Cellular Staining and Molecular Tracking Methodologies

The favorable photophysical properties and biocompatibility of many quinoline derivatives make them excellent candidates for applications in cellular imaging and molecular tracking. crimsonpublishers.comnih.gov These probes can be designed to localize within specific cellular compartments or to respond to changes in the intracellular environment.

For example, quinoline-pyrene based probes have been developed for targeting and sensing the pH of lysosomes, which are acidic organelles within the cell. nih.gov These probes exhibit a ratiometric fluorescence response, meaning the ratio of fluorescence intensity at two different wavelengths changes with pH, allowing for quantitative measurements. nih.gov Morpholine-substituted quinoline-pyrene probes have shown high colocalization with lysosomal trackers, demonstrating their specificity for this organelle. nih.gov

Quinoline-based probes are also widely used for the detection of metal ions in living cells. nanobioletters.comrsc.org Probes have been designed for the selective detection of biologically important ions such as Zn²⁺ and Cu²⁺. nanobioletters.comrsc.orgnih.gov These sensors can be used to monitor the distribution and flux of these ions in real-time, providing valuable insights into their physiological and pathological roles. rsc.orgnih.gov The ability to visualize these processes at the subcellular level is a powerful tool in biomedical research. crimsonpublishers.comnih.gov

Table of Compounds

| Compound Name |

|---|

| Benzyl (B1604629) 2-aminoquinoline-6-carboxylate |

| 8-aminoquinoline |

| 1,2,3,4-tetrahydroquinolines |

| Quinoline-pyrenes |

Role as Building Blocks in Organic Electronics and Optoelectronic Materials

The unique electronic properties of the quinoline ring system, characterized by its electron-deficient N-heterocyclic nature, make it a compelling scaffold for the development of novel materials in organic electronics and optoelectronics. While specific research focusing exclusively on Benzyl 2-aminoquinoline-6-carboxylate in these applications is not extensively documented in publicly available literature, the broader family of quinoline-derived scaffolds has demonstrated significant potential. The inherent charge transport capabilities and tunable photophysical properties of quinoline derivatives position them as valuable building blocks for a range of functional organic materials.

Conjugated Systems for Organic Semiconductors and Functional Materials

The quinoline moiety is a versatile component in the design of π-conjugated systems, which are the cornerstone of organic semiconductors. These materials are integral to the fabrication of various electronic devices, including organic thin-film transistors (OTFTs). Quinoxaline, a related nitrogen-containing heterocyclic compound, is frequently employed as an electron-acceptor unit in donor-acceptor (D-A) type conjugated polymers, which are promising materials for photovoltaic and optoelectronic applications.

Applications in Dye-Sensitized Solar Cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives have emerged as promising candidates for use in third-generation photovoltaic devices, particularly dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). nih.gov In DSSCs, organic dyes are responsible for light absorption and subsequent electron injection into a semiconductor material, typically titanium dioxide (TiO2). researchgate.net The efficiency of these devices is highly dependent on the molecular structure of the dye. researchgate.net

Theoretical investigations have been conducted on newly designed quinoline-derivative dyes for DSSC applications. rsc.orgbeilstein-journals.org Density functional theory (DFT) calculations have shown that it is possible to design quinoline-based dyes with a small band gap, favorable absorption properties, and a high light-harvesting efficiency. researchgate.netrsc.org An important characteristic for these dyes is having a Lowest Unoccupied Molecular Orbital (LUMO) energy level that is above the conduction band of TiO2, which facilitates efficient electron transfer. researchgate.netrsc.org Furthermore, the Highest Occupied Molecular Orbital (HOMO) energy should be below the redox potential of the electrolyte to ensure efficient regeneration of the dye after photooxidation. researchgate.netrsc.org

In the realm of OLEDs, quinoline derivatives have been utilized as fluorescent materials in the light-emitting layer. acs.org OLEDs are typically composed of a hole transfer layer (HTL), a fluorescent or light-emitting layer, and an electron transfer layer (ETL). nih.gov Commercially available materials like poly[2-methoxy-5-(2'-ethyl-hexoxy)-1,4-phenylenevinylene] (MEH-PPV) and Tris-(8-hydroxyquinolinato) aluminum (Alq3) are common fluorescent semiconductor polymers used in OLEDs. acs.orgnih.gov Research has explored the use of synthesized quinoline derivatives as alternatives. For instance, an OLED device fabricated using 5,7-dibromo-8-hydroxyquinoline as the fluorescent material was found to have its illumination spectrum in the ultraviolet (UV) region. acs.orgnih.gov This suggests that quinoline-derived products can serve as fluorescent materials for OLED fabrication. acs.orgnih.gov Additionally, quinoline-based thermally activated delayed fluorescence (TADF) materials with aggregation-induced emission (AIE) properties have been synthesized and show promise as emitters in non-doped OLEDs. nih.gov

Below is a table summarizing the performance of some quinoline derivatives in OLEDs:

| Quinoline Derivative | Role in OLED | Emission Color | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) |

| 5,7-dibromo-8-hydroxyquinoline | Fluorescent Layer | UV Region | Not Reported | Not Reported |

| Bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq_H:PVK) | Active Layer | Yellow (590 nm) | 2595 | 1.21 |

| Bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq_Cl:PVK) | Active Layer | Yellow (587 nm) | 1793 | 0.85 |

| Bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq_OCH3:PVK) | Active Layer | Yellow (578 nm) | 2244 | 1.24 |

This table presents data for various quinoline derivatives to illustrate their potential in OLED applications, as specific data for this compound was not found.

Coordination Chemistry and Supramolecular Assemblies of Quinoline-Containing Ligands

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This property has led to the extensive use of quinoline and its derivatives as ligands in coordination chemistry. The resulting metal complexes have diverse applications, including in catalysis and materials science. While there is no specific information available on the coordination chemistry of this compound, the broader class of quinoline-containing ligands has been thoroughly investigated.

The functionalization of the quinoline ring allows for the precise tuning of the steric and electronic properties of the resulting ligands, which in turn influences the geometry, stability, and reactivity of the metal complexes formed. For example, 8-aminoquinoline is a well-known chelating ligand that can form stable complexes with a variety of transition metals.

Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by non-covalent intermolecular forces. Quinoline derivatives are valuable building blocks for the construction of supramolecular assemblies due to their ability to participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding, and metal-ligand coordination. These interactions can be used to direct the self-assembly of molecules into well-defined, higher-order structures with unique properties and functions.

Research has shown that π-π stacking interactions between quinoline moieties are a common feature in the solid-state structures of metal complexes of quinoline-based ligands. nih.gov These interactions can lead to the formation of discrete dimeric species or higher-dimensional networks. nih.gov The combination of π-π stacking with other supramolecular synthons, such as hydrogen bonding or C-H···π interactions, can result in complex and fascinating supramolecular architectures. nih.gov

The following table lists some examples of metal complexes with quinoline-based ligands and their structural features:

| Ligand | Metal Ion | Complex Formula | Structural Features |

| Quinoline-2-carboxylate | Cobalt(II) | [Co(C₁₀H₆NO₂)₂(H₂O)₂]·2CH₄O·2H₂O | Distorted octahedral coordination, trans positions of ligands, hydrogen bonding. |

| Quinoline-2-carboxylate | Nickel(II) | [Ni(C₁₀H₆NO₂)₂(H₂O)₂]·2CH₄O·2H₂O | Isomorphous with the Co(II) complex, distorted octahedral geometry. |

| 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate | Copper(II) | {Cu(L)BF₄}n | 2D coordination polymer, photoluminescent. |

| (E)-2-[2-(4-nitro-phenyl)-vinyl]-8-hydroxy-quinoline | Chromium(III) | [Cr(L₁)₃] | 3D supramolecular architecture from noncovalent interactions. |

| (E)-2-[2-(4-chloro-phenyl)vinyl]-8-hydroxy-quinoline | Chromium(III) | [Cr(L₂)₃] | 3D supramolecular architecture from noncovalent interactions. |

This table provides examples of the coordination chemistry of various quinoline derivatives to illustrate the principles, as specific data for this compound was not found.

Future Research Directions and Emerging Paradigms for Quinoline 6 Carboxylate Derivatives

Innovation in Sustainable Synthesis and Green Chemistry Methodologies

The paradigm in chemical synthesis is shifting from classical methods towards green and sustainable practices that prioritize waste minimization, energy efficiency, and the use of less hazardous substances. acs.orgresearchgate.net For quinoline-6-carboxylate derivatives, this involves moving beyond traditional named reactions like the Friedländer, Skraup, and Doebner-von Miller syntheses, which often require harsh conditions and produce significant waste. mdpi.comrsc.org

Innovations in this area focus on several key strategies:

Nanocatalysis : The use of nanocatalysts offers high efficiency and recyclability, addressing common drawbacks of traditional catalysts like difficult recovery and lower yields. nih.govacs.org For instance, zinc oxide (ZnO) nanoflakes have been successfully used for the solvent-free synthesis of substituted quinolines. acs.org

Microwave and Ultrasound-Assisted Synthesis : These energy sources can significantly reduce reaction times and improve yields compared to conventional heating. acs.orgmdpi.com Microwave irradiation has been applied to the Skraup reaction, eliminating the need for an external oxidant and improving the extraction process. mdpi.com

Green Solvents : The replacement of hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a cornerstone of sustainable chemistry. researchgate.net One-pot methods in aqueous media have been developed for synthesizing quinoline-4-carboxylic acids. rsc.org

Multicomponent Reactions (MCRs) : MCRs are highly atom-economical processes that combine three or more reactants in a single step to form complex products, thereby reducing the number of synthetic steps and minimizing waste. acs.orgresearchgate.net

A practical large-scale synthesis for Benzyl (B1604629) 2-aminoquinoline-6-carboxylate itself has been developed starting from 6-quinolinecarboxylic acid. acs.org This three-step process features a notably mild conversion of a quinoline (B57606) N-oxide to the 2-aminoquinoline (B145021) using a triethylamine/ammonium (B1175870) chloride system, which proved safer and more reliable than methods involving gaseous ammonia (B1221849) or ammonium hydroxide. acs.org All intermediates in this process are crystalline solids, simplifying purification and handling on a large scale. acs.org

| Methodology | Key Features | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Nanocatalysis | Use of catalysts with high surface area-to-volume ratio. | ZnO nanoflakes, Fe₃O₄ NPs | High efficiency, catalyst reusability, often solvent-free. | nih.govacs.org |

| Microwave-Assisted Synthesis | Application of microwave irradiation for heating. | Concentrated sulfuric acid, 200°C | Rapid reaction times, improved yields. | mdpi.com |

| Aqueous Media Synthesis | Utilizing water as a green solvent. | KOH or NaOH, reflux | Environmentally benign, improved safety. | researchgate.netrsc.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials. | p-Toluenesulfonic acid, cerium nitrate | High atom economy, reduced waste, operational simplicity. | acs.orgresearchgate.net |

Advanced Characterization of Complex Quinoline Architectures

The precise elucidation of the three-dimensional structure of complex quinoline derivatives is fundamental to understanding their function and properties. A suite of advanced analytical techniques is employed to fully characterize these molecules. For 6-(pyrazolylmethyl)-4-quinoline-3-carboxylic acid derivatives, structures were unequivocally confirmed using ¹H-NMR, ¹³C-NMR, and ESI-MS or HRMS spectra. nih.gov

Common characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. Specific proton signals, such as the COOH group in certain quinoline-3-carboxylic acids appearing between δ 14.68–15.29 ppm, provide definitive structural confirmation. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with high confidence. nih.govrsc.org

X-ray Crystallography : This technique provides unambiguous proof of molecular structure, including stereochemistry and conformation in the solid state. For example, the crystal structure of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate revealed the precise dihedral angles between the quinoline and benzyl rings. nih.gov

Spectroscopic Methods (IR, UV-Vis) : Infrared (IR) spectroscopy is used to identify functional groups, while UV-Visible spectroscopy provides information about the electronic transitions within the molecule. rsc.orgnih.gov

| Technique | Information Provided | Example Application | Reference |

|---|---|---|---|

| NMR (¹H, ¹³C) | Provides the carbon-hydrogen framework and connectivity. | Confirmation of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid structures. | nih.gov |

| Mass Spectrometry (HRMS) | Determines exact molecular weight and elemental composition. | Characterization of novel quinoline-based dihydrazone derivatives. | rsc.org |

| X-ray Crystallography | Defines the 3D molecular structure, bond lengths, and angles in a crystal. | Structural analysis of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. | nih.gov |

| IR & UV-Vis Spectroscopy | Identifies functional groups and analyzes electronic properties. | Characterization of coordination compounds of quinoline derivatives. | nih.gov |

Rational Design via Integrated Computational and Experimental Approaches

The integration of computational chemistry with experimental synthesis represents a powerful paradigm for the rational design of novel quinoline derivatives with tailored properties. nih.gov In-silico techniques allow for the prediction of molecular properties and biological activities, thereby guiding synthetic efforts toward the most promising candidates and reducing the time and cost associated with traditional trial-and-error approaches.

Key computational methods employed include:

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), correlate the three-dimensional structure of molecules with their biological activity. mdpi.combiointerfaceresearch.com These models generate contour maps that indicate which structural modifications are likely to enhance activity. mdpi.com

Molecular Docking : This method predicts the preferred orientation of a molecule when bound to a receptor or enzyme active site. rsc.org It is widely used to understand binding mechanisms and to design new inhibitors. For instance, docking studies of quinoline-based dihydrazone derivatives suggested that they could bind with DNA via partial insertion. rsc.org

Density Functional Theory (DFT) : DFT calculations are used to study the electronic structure of molecules. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic and optical properties relevant for materials science applications. nih.gov

These computational predictions are then validated through targeted synthesis and experimental evaluation, creating a feedback loop that refines the computational models and accelerates the discovery of new functional molecules. mdpi.comnih.gov

| Computational Method | Primary Function | Key Outputs | Reference |

|---|---|---|---|

| 3D-QSAR (e.g., CoMFA) | Correlates molecular structure with biological activity. | Contour maps indicating favorable/unfavorable steric and electrostatic regions. | mdpi.combiointerfaceresearch.com |

| Molecular Docking | Predicts ligand-receptor binding modes and affinities. | Binding energy scores, visualization of interactions with active site residues. | rsc.orgnih.gov |

| Density Functional Theory (DFT) | Calculates electronic structure and properties. | HOMO-LUMO energy gaps, molecular orbital distributions, optimized geometries. | nih.gov |

Exploration of Novel Interdisciplinary Applications in Chemical Physics and Materials Science

While quinoline derivatives are well-established in medicinal chemistry, their unique photophysical and electronic properties make them attractive candidates for applications in materials science and chemical physics. mdpi.com The rigid, planar aromatic structure of the quinoline core is conducive to creating materials with interesting optical and electronic characteristics.

Emerging applications include:

Organic Light-Emitting Diodes (OLEDs) : Quinoline derivatives, particularly metal complexes, have been successfully used as emitting materials in OLEDs due to their high fluorescence quantum yields and thermal stability. researchgate.net

Photovoltaics : In third-generation photovoltaics, such as dye-sensitized solar cells (DSSCs), quinoline derivatives serve as sensitizers that absorb light and inject electrons into a semiconductor. researchgate.net

Fluorescent Probes and Sensors : The quinoline scaffold is a core component of some fluorescent dyes. nih.gov By functionalizing the quinoline ring, researchers can design probes that exhibit changes in fluorescence in response to specific analytes or environmental changes like pH. nih.gov

Corrosion Inhibition : Certain quinoline-based polymer complexes have been investigated as anti-corrosion agents for metals like carbon steel in acidic environments. nih.gov

The versatility of the quinoline scaffold allows for fine-tuning of its electronic properties through chemical modification, opening up a vast design space for creating new functional materials for a wide range of interdisciplinary applications. mdpi.comconsensus.app

| Application Area | Function of Quinoline Derivative | Relevant Properties | Reference |

|---|---|---|---|

| OLEDs | Emitting layer material | High fluorescence, thermal stability | researchgate.net |

| Photovoltaics (DSSCs) | Dye sensitizer | Strong light absorption, efficient electron injection | researchgate.net |

| Fluorescent Probes | Fluorophore core | Tunable photophysical properties, sensitivity to analytes/pH | nih.gov |

| Corrosion Inhibition | Protective film formation | Adsorption onto metal surfaces | nih.gov |

Q & A

Basic: What are the recommended synthetic routes for Benzyl 2-aminoquinoline-6-carboxylate?

Methodological Answer:

The synthesis typically involves constructing the quinoline core followed by functionalization. A common approach includes:

Quinoline Formation : Start with a cyclization reaction (e.g., Skraup or Doebner-Miller synthesis) to generate the quinoline backbone.

Amino Group Introduction : Use nitration/reduction or direct amination at the 2-position. For regioselective amination, protecting groups may be required to avoid side reactions at other positions.

Benzyl Esterification : React the 6-carboxylic acid derivative with benzyl chloride (or benzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl ester .

Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Validate purity via HPLC (>95%) and confirm structure via ¹H/¹³C NMR and HRMS .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

Optimization requires a Design of Experiments (DoE) approach:

Variable Screening : Test temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst (e.g., DMAP for esterification), and stoichiometry (benzyl chloride:carboxylic acid ratio).

Response Surface Methodology (RSM) : Use central composite design to model interactions between variables. For example, higher temperatures may accelerate esterification but increase side reactions (e.g., benzyl group migration).

Kinetic Analysis : Monitor reaction progress via in situ FTIR or LC-MS to identify rate-limiting steps. Adjust residence time or catalyst loading accordingly .

Contradiction Resolution : If yield plateaus despite optimization, investigate competing pathways (e.g., hydrolysis of the benzyl ester under acidic conditions) using mechanistic studies (isotope labeling, DFT calculations) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Based on analogous quinoline derivatives (e.g., methyl 2-acetamidoquinoline-6-carboxylate):

Hazard Classification : Likely acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose of as hazardous waste.

Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Conduct stability studies to assess decomposition risks (e.g., benzyl ester hydrolysis under humid conditions) .

Advanced: How can spectral data contradictions (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

Purity Verification : Confirm sample homogeneity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities causing signal splitting .

Solvent/Isotope Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts. Compare experimental ¹H shifts with DFT-predicted values (Gaussian or ORCA software) .

Tautomerism Analysis : For aminoquinolines, evaluate potential tautomeric forms (e.g., imine-enamine equilibria) using variable-temperature NMR or IR spectroscopy .

Basic: What characterization techniques are essential for validating the compound’s structure?

Methodological Answer:

Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The benzyl ester’s methylene protons (~5.3 ppm) and aromatic protons (quinoline core) are diagnostic .

- FTIR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and amino group (N-H stretch ~3400 cm⁻¹).

Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.

X-ray Crystallography : If single crystals are obtainable, resolve the structure to confirm regiochemistry and hydrogen-bonding networks .

Advanced: How can computational modeling guide the design of derivatives for biological screening?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). Prioritize derivatives with improved binding affinity scores.

ADMET Prediction : Employ SwissADME or ADMETLab to predict solubility, metabolic stability, and toxicity. Optimize logP (target 2–3) by modifying the benzyl or amino groups .

QSAR Analysis : Build regression models correlating structural descriptors (e.g., Hammett σ values, molar refractivity) with biological activity. Validate with leave-one-out cross-validation .

Basic: What are common pitfalls in synthesizing benzyl-protected quinoline derivatives?

Methodological Answer:

Ester Hydrolysis : Avoid aqueous workup under acidic/basic conditions. Use mild quenching (e.g., saturated NH₄Cl) and dry solvents.

Byproduct Formation : Monitor for N-benzylation (if the amino group is unprotected) via TLC. Introduce orthogonal protecting groups (e.g., Fmoc for amines) .

Scale-Up Challenges : Optimize stirring efficiency and heat transfer to maintain yield at larger scales (≥10 g). Consider flow chemistry for exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.